Cas no 921524-53-0 (N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-methoxyacetamide)

N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-methoxyacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-methoxyacetamide
- Acetamide, 2-methoxy-N-[2,3,4,5-tetrahydro-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-1,5-benzoxazepin-7-yl]-
- N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide
- AKOS024633594
- N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-methoxyacetamide
- N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxyacetamide
- F2262-0669
- 921524-53-0
-
- Inchi: 1S/C19H28N2O4/c1-13(2)8-9-21-15-10-14(20-17(22)11-24-5)6-7-16(15)25-12-19(3,4)18(21)23/h6-7,10,13H,8-9,11-12H2,1-5H3,(H,20,22)
- InChI Key: WWMHXROJHGKWNW-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C2OCC(C)(C)C(=O)N(CCC(C)C)C2=C1)(=O)COC
Computed Properties
- Exact Mass: 348.20490738g/mol
- Monoisotopic Mass: 348.20490738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 478
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- Density: 1.108±0.06 g/cm3(Predicted)
- Boiling Point: 562.9±50.0 °C(Predicted)
- pka: 12.66±0.40(Predicted)
N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-methoxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2262-0669-2mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-methoxyacetamide |
921524-53-0 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2262-0669-75mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-methoxyacetamide |
921524-53-0 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2262-0669-40mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-methoxyacetamide |
921524-53-0 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2262-0669-20μmol |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-methoxyacetamide |
921524-53-0 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2262-0669-30mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-methoxyacetamide |
921524-53-0 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2262-0669-100mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-methoxyacetamide |
921524-53-0 | 90%+ | 100mg |
$372.0 | 2023-05-16 | |
Life Chemicals | F2262-0669-10mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-methoxyacetamide |
921524-53-0 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2262-0669-1mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-methoxyacetamide |
921524-53-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2262-0669-3mg |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-methoxyacetamide |
921524-53-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2262-0669-2μmol |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-methoxyacetamide |
921524-53-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 |
N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-methoxyacetamide Related Literature
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
Additional information on N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-methoxyacetamide
N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-methoxyacetamide (CAS No. 921524-53-0): An Overview
N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-methoxyacetamide (CAS No. 921524-53-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. The unique structural features of this compound make it a promising candidate for further research and development in the pharmaceutical industry.
The chemical structure of N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-methoxyacetamide is characterized by a benzoxazepine core with specific substituents that enhance its pharmacological profile. The presence of the 3,3-dimethyl and 3-methylbutyl groups on the benzoxazepine ring contributes to its lipophilicity and stability. Additionally, the 2-methoxyacetamide moiety attached to the 7-position of the benzoxazepine ring plays a crucial role in modulating its biological activity.
Recent studies have highlighted the potential of N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-methoxyacetamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, research conducted at the University of California has shown that N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-methoxyacetamide possesses neuroprotective properties. In vitro studies using neuronal cell cultures have demonstrated that this compound can protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that it may have potential applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In addition to its anti-inflammatory and neuroprotective effects, N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-y l - 2 - methoxyacetamide has also been investigated for its analgesic properties. A study published in Pain Research & Management reported that this compound exhibits significant analgesic activity in animal models of pain. The mechanism underlying its analgesic effects is believed to involve the modulation of nociceptive pathways and the inhibition of pain signaling molecules.
The pharmacokinetic properties of N - 3 , 3 - dimethyl - 5 - ( 3 - methylbutyl ) - 4 - oxo - 2 , 3 , 4 , 5 - tetrahydro - 1 , 5 - benzoxazepin - 7 - yl - 2 - methoxyacetamide have been extensively studied to ensure its suitability for clinical use. Preclinical studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. It is metabolized primarily by cytochrome P450 enzymes in the liver and excreted mainly through urine.
The safety profile of N - 3 , 3 - dimethyl - 5 - ( 3 - methylbutyl ) - 4 - oxo - 2 , 3 , 4 , 5 - tetrahydro - 1 , 5 - benzoxazepin - 7 - yl - 2 - methoxyacetamide has been evaluated in preclinical toxicity studies. These studies have demonstrated that it is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.
In conclusion, N - 3 , 3 - dimethyl - 5 - ( 3 - methylbutyl ) - 4 - oxo - 2 , 3 , 4 , 5 - tetrahydro - 1 , 5 - benzoxazepin - yl -7-y l -2 -methoxyacetamide (CAS No. 921524-* * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * 9 ) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.
921524-53-0 (N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-methoxyacetamide) Related Products
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)




